molecular formula C15H26ClNO5 B1496652 Indicine hydrochloride CAS No. 1195140-94-3

Indicine hydrochloride

Cat. No.: B1496652
CAS No.: 1195140-94-3
M. Wt: 335.82 g/mol
InChI Key: BMOMIMCFYJPYAD-PLHSDILMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indicine hydrochloride is a primary reference substance with assigned absolute purity . It is used as a reference substance for High-Performance Liquid Chromatography (HPLC) .


Molecular Structure Analysis

The empirical formula of this compound is C15H26ClNO5 . Its molecular weight is 335.83 g/mol .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 335.83 g/mol . The storage temperature recommended for this compound is -20°C .

Scientific Research Applications

HPLC Method Development and Validation

  • Pharmaceutical Analysis

    A study by Dharmalingam et al. (2014) developed a simple, accurate, and precise HPLC method for determining doxorubicin hydrochloride in rat plasma, showcasing the method's suitability for pharmacokinetic studies and therapeutic drug monitoring (Dharmalingam, S., Ramamurthy, S., Chidambaram, K., & Nadaraju, S., 2014).

  • Bioactive Compound Analysis

    Research on the self-assembly behavior and stability of mixed amphiphilic nanosystems in HPLC-grade water by Pippa et al. (2013) reveals insights into drug delivery system development, demonstrating the impact of block copolymer content on nanoassembly size and drug incorporation efficiency (Pippa, N., Kaditi, E., Pispas, S., & Demetzos, C., 2013).

  • Environmental Monitoring

    A study on the analysis of illicit and illicit drugs in water samples by Berset et al. (2010) developed an HPLC-MS/MS method, highlighting the method's sensitivity and applicability in detecting drugs at very low concentrations in environmental samples (Berset, J., Brenneisen, R., & Mathieu, C., 2010).

Safety and Hazards

Indicine hydrochloride is classified under Storage Class Code 11, which refers to Combustible Solids . The flash point is not applicable .

Future Directions

Indicine hydrochloride, being a reference substance for HPLC, plays a crucial role in the field of analytical chemistry . Its future directions could involve its use in the analysis of more complex mixtures and in the development of more efficient chromatographic techniques.

Properties

IUPAC Name

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO5.ClH/c1-9(2)15(20,10(3)17)14(19)21-8-11-4-6-16-7-5-12(18)13(11)16;/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3;1H/t10-,12+,13+,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOMIMCFYJPYAD-PLHSDILMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CCN2C1C(CC2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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